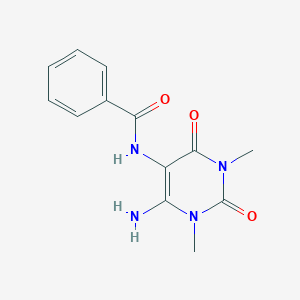
2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an amino group, a fluorobenzyl group, and a methylthio group attached to the purine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo various substitution reactions to introduce the amino, fluorobenzyl, and methylthio groups. Common reagents used in these reactions include halogenating agents, nucleophiles, and catalysts to facilitate the substitution processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
化学反応の分析
Types of Reactions
2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine ring or the attached functional groups.
Substitution: The amino and fluorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and catalysts are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine core.
科学的研究の応用
2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in nucleotide synthesis, leading to antiproliferative effects in cancer cells.
類似化合物との比較
Similar Compounds
- 2-Amino-9-(4-chlorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one
- 2-Amino-9-(4-bromobenzyl)-8-(methylthio)-1H-purin-6(9H)-one
- 2-Amino-9-(4-methylbenzyl)-8-(methylthio)-1H-purin-6(9H)-one
Uniqueness
2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable molecule for research and potential therapeutic applications.
特性
分子式 |
C13H12FN5OS |
|---|---|
分子量 |
305.33 g/mol |
IUPAC名 |
2-amino-9-[(4-fluorophenyl)methyl]-8-methylsulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C13H12FN5OS/c1-21-13-16-9-10(17-12(15)18-11(9)20)19(13)6-7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H3,15,17,18,20) |
InChIキー |
YQWAXDPFOSTNGP-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


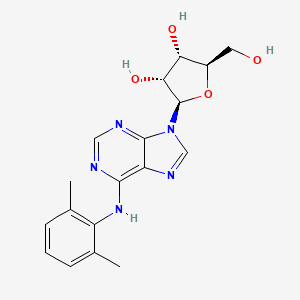
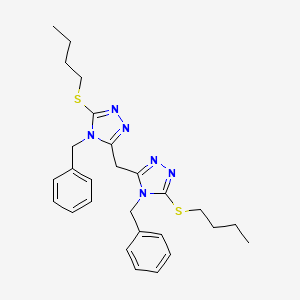
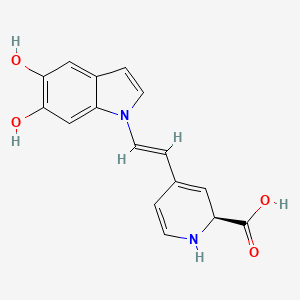
![(6S)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12929084.png)
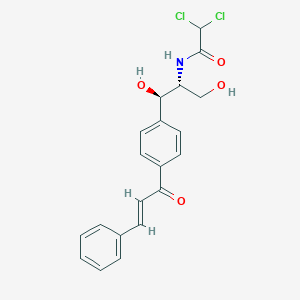
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12929086.png)

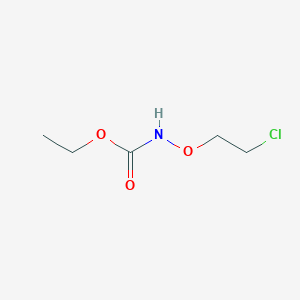
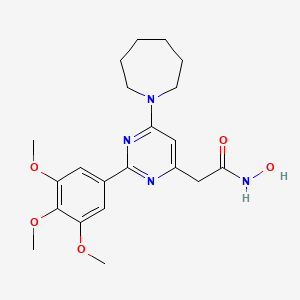
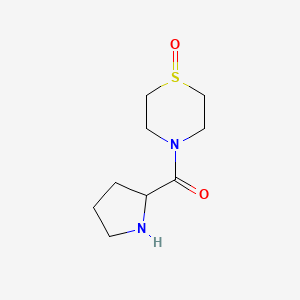
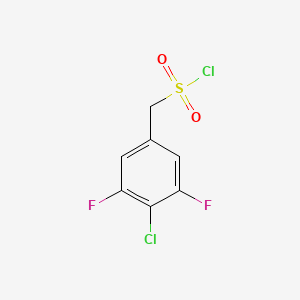
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12929117.png)
![12-hydroxy-1,10-bis[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929119.png)
